1-Ethyl-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione
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Overview
Description
1-Ethyl-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione is a chemical compound with the molecular formula C10H14O4. This compound is known for its unique spirocyclic structure, which consists of a spiro-connected dioxane and cyclopropane ring. The compound is used in various scientific research applications due to its interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione typically involves the reaction of 1,1-cyclopropanedicarboxylic acid with an appropriate alcohol under acidic conditions to form the cyclic isopropylidene ester. The reaction is carried out in the presence of a dehydrating agent such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-Ethyl-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Ethyl-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows the compound to fit into specific binding sites, modulating the activity of the target molecules. The pathways involved include inhibition or activation of enzymatic reactions, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione: A closely related compound with a similar spirocyclic structure but lacking the ethyl group.
Cyclopropane-1,1-dicarboxylic acid cyclic isopropylidene ester: Another related compound with a similar core structure.
Uniqueness
1-Ethyl-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione is unique due to the presence of the ethyl group, which can influence its reactivity and interaction with other molecules. This structural variation can lead to different chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H14O4 |
---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
2-ethyl-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione |
InChI |
InChI=1S/C10H14O4/c1-4-6-5-10(6)7(11)13-9(2,3)14-8(10)12/h6H,4-5H2,1-3H3 |
InChI Key |
WGNQHQOTJCUQSI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC12C(=O)OC(OC2=O)(C)C |
Origin of Product |
United States |
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